molecular formula C18H15ClN2O2 B5702428 N-(5-chloro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(5-chloro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5702428
M. Wt: 326.8 g/mol
InChI Key: UWFNMFLNDJPLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as CLIMAZOLE, is a synthetic compound that belongs to the class of imidazole antifungal agents. It is a broad-spectrum antifungal drug that is used to treat various fungal infections, including dermatophytosis, candidiasis, and pityriasis versicolor. CLIMAZOLE is also used in veterinary medicine to treat fungal infections in animals.

Mechanism Of Action

CLIMAZOLE works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This disruption of the fungal cell membrane leads to cell death and the elimination of the fungal infection.

Biochemical And Physiological Effects

CLIMAZOLE has been shown to have low toxicity and is well-tolerated by patients. It is rapidly absorbed after oral administration and is metabolized in the liver. The drug is excreted primarily in the urine.

Advantages And Limitations For Lab Experiments

CLIMAZOLE has several advantages for use in laboratory experiments. It is readily available, easy to administer, and has a well-established safety profile. However, its broad-spectrum activity may make it less suitable for studying specific fungal species or mechanisms of action.

Future Directions

There are several potential future directions for research on CLIMAZOLE. These include:
1. Investigating its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
2. Studying its mechanism of action in more detail to identify new targets for antifungal therapy.
3. Developing new formulations of CLIMAZOLE to improve its efficacy and reduce side effects.
4. Investigating its potential use in combination with other antifungal drugs to improve treatment outcomes.
5. Studying its pharmacokinetics and pharmacodynamics in different patient populations to optimize dosing regimens.

Synthesis Methods

The synthesis of CLIMAZOLE involves the condensation of 5-chloro-2-methylphenylhydrazine with 3-phenyl-5-methylisoxazole-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine, such as methylamine, to form the final compound.

Scientific Research Applications

CLIMAZOLE has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal species. It has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-8-9-14(19)10-15(11)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFNMFLNDJPLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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